

(S,R,S)-AHPC Linkers in PROTACs: A Comparative Guide to Successful Degraders

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Compound of Interest

Compound Name: (S,R,S)-AHPC-C6-PEG3-C4-Cl

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A new class of therapeutics, Proteolysis-Targeting Chimeras (PROTACs), has emerged as a powerful modality in drug discovery, capable of hijacking the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2][3] At the heart of these bifunctional molecules lies a chemical linker, a component whose composition and length are critical determinants of a PROTAC's efficacy.[4] This guide provides a detailed literature review and comparative analysis of successful PROTACs developed using the (S,R,S)-AHPC linker, a popular and effective scaffold for recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance of (S,R,S)-AHPC-based PROTACs, detailed experimental methodologies, and a comparative look at alternative strategies.

The (S,R,S)-AHPC Linker: A Key to VHL Recruitment

The (S,R,S)-AHPC ((2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) moiety is a high-affinity ligand for the VHL E3 ligase, making it a cornerstone in the design of a significant number of potent PROTACs.[2][5] Its stereochemistry is crucial for effective binding to VHL, initiating the cascade of events that leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The (S,R,S)-AHPC core is typically functionalized with various linkers, most commonly polyethylene glycol (PEG) or alkyl chains, to connect it to a "warhead" that binds the protein of interest.[5]

Performance of (S,R,S)-AHPC-Based PROTACs: A Quantitative Comparison

The efficacy of a PROTAC is primarily measured by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3] The following tables summarize the performance of several key (S,R,S)-AHPC-based PROTACs targeting different proteins and provide a comparison with alternative linkers or E3 ligase recruiters.

Table 1: Comparison of BRD4-Targeting PROTACs

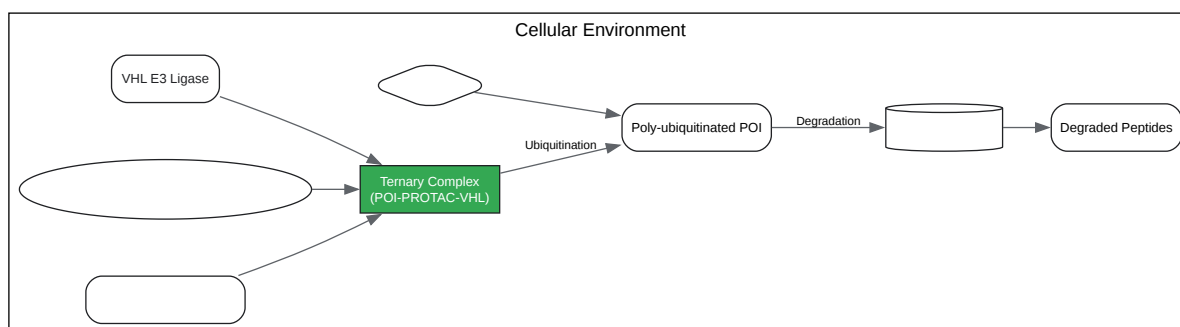
PROTAC	E3 Ligase Ligand	Linker Type	Target Protein(s)	Cell Line	DC50 (nM)	Dmax (%)	Reference
ARV-771	(S,R,S)-AHPC	Not Specified	BRD2/3/4	VCaP	< 5	>90	[6]
MZ1	(S,R,S)-AHPC	PEG	BRD4	HeLa	8-23	>90	[7]
dBET1	Thalidomide (CRBN)	Not Specified	BRD2/3/4	Various	<1 - 430	>90	[4][7]
ARV-825	Pomalidomide (CRBN)	Not Specified	BRD4	Burkitt's Lymphoma	< 1	>90	[7]

Table 2: Comparison of BCR-ABL-Targeting PROTACs

PROTAC	E3 Ligase Ligand	Linker Type	Target Protein	Cell Line	DC50 (nM)	Dmax (%)	Reference
GMB-475	(S,R,S)-AHPC	Not Specified	BCR-ABL1	K562	340	95	[8]
SIAIS178	(S,R,S)-AHPC	Not Specified	BCR-ABL1	K562	8.5	Not Specified	[9]
SIAIS100	Lenalidomide (CRBN)	Not Specified	BCR-ABL1	K562	2.7	91.2	[9]
Arg-PEG1-Dasa	N-end rule ligand	PEG	BCR-ABL	K562	0.85	98.8	[10]

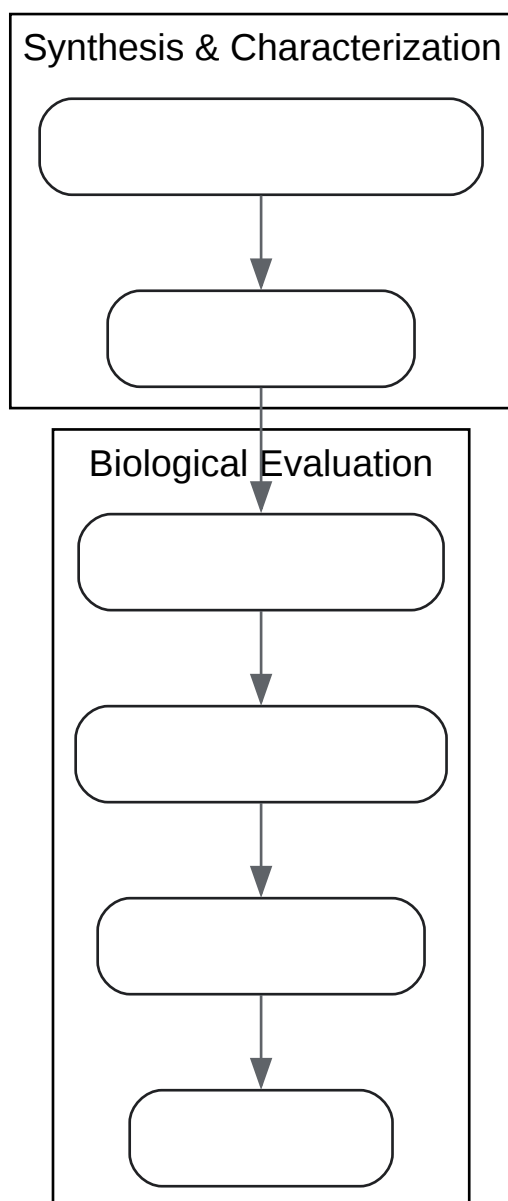
Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the development process of these PROTACs, the following diagrams illustrate the key signaling pathways and experimental workflows.



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Caption: General mechanism of PROTAC-mediated protein degradation.



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Caption: A typical experimental workflow for PROTAC development.

Detailed Experimental Protocols

Synthesis of (S,R,S)-AHPC-based PROTACs (General Protocol)

This protocol describes a general method for the final coupling step in the synthesis of an (S,R,S)-AHPC-based PROTAC, where an amine-functionalized warhead is conjugated to a carboxylic acid-functionalized (S,R,S)-AHPC-linker moiety.^[5]

Materials:

- Amine-functionalized warhead (ligand for the protein of interest)
- (S,R,S)-AHPC-linker-COOH
- Coupling agent (e.g., HATU, HBTU)
- Base (e.g., DIPEA)
- Anhydrous solvent (e.g., DMF, DMSO)
- Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
- Purification system (e.g., preparative HPLC)
- Analytical instruments (e.g., LC-MS, NMR)

Procedure:

- In a clean, dry reaction vessel under an inert atmosphere, dissolve the (S,R,S)-AHPC-linker-COOH (1 equivalent) and the amine-functionalized warhead (1-1.2 equivalents) in the anhydrous solvent.
- Add the coupling agent (1.2-1.5 equivalents) and the base (2-3 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 4-16 hours, monitoring the progress by LC-MS.
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by preparative HPLC to obtain the final PROTAC.
- Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Western Blotting for Protein Degradation Analysis (DC50/Dmax Determination)

This is the most common method to directly measure the degradation of the target protein.[\[2\]](#)

Procedure:

- **Cell Culture and Treatment:** Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from pM to μ M) or vehicle control (DMSO) for a predetermined time (e.g., 16-24 hours).
- **Cell Lysis:** After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA protein assay kit.
- **SDS-PAGE and Western Blotting:**
 - Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
 - Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β -actin) overnight at 4°C.
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

- Detection and Analysis:
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
 - Quantify the band intensities using densitometry software.
 - Normalize the target protein band intensity to the loading control.
 - Calculate the percentage of protein degradation relative to the vehicle-treated control.
 - Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[\[2\]](#)

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation of the [Target Protein]-[PROTAC]-[E3 Ligase] ternary complex, which is a critical step for PROTAC efficacy.

- Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics (association and dissociation rates) and affinity of the ternary complex formation.[\[11\]](#) A common setup involves immobilizing the E3 ligase on the sensor chip and flowing the target protein and PROTAC over the surface.
- Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding and can determine the thermodynamic parameters (enthalpy, entropy, and stoichiometry) of ternary complex formation, providing insights into cooperativity.[\[12\]](#)
- Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical biosensing technique that can measure the binding kinetics and affinity of the ternary complex in real-time.

Conclusion

PROTACs utilizing the (S,R,S)-AHPC linker have demonstrated significant success in degrading a variety of high-value therapeutic targets. The data presented in this guide highlights the potency and efficacy of these molecules. The choice of linker length and composition, in conjunction with the warhead and E3 ligase ligand, remains a critical aspect of PROTAC design, influencing not only the degradation efficiency but also the selectivity and pharmacokinetic properties of the final molecule. The detailed experimental protocols provided

herein offer a valuable resource for researchers actively engaged in the design and evaluation of novel PROTACs. As our understanding of the intricate interplay between the components of the ternary complex deepens, the rational design of next-generation (S,R,S)-AHPC-based PROTACs with enhanced therapeutic profiles will undoubtedly continue to advance the field of targeted protein degradation.

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